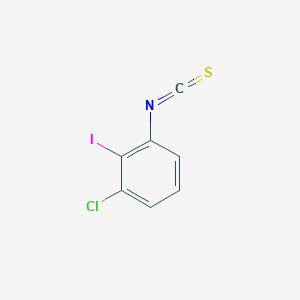
3-Chloro-2-iodophenyl Isothiocyanate
Beschreibung
3-Chloro-2-iodophenyl isothiocyanate is a halogenated aromatic isothiocyanate characterized by a reactive -NCS group attached to a benzene ring substituted with chlorine and iodine at the 3- and 2-positions, respectively. Its halogen substituents enhance electrophilicity, which may improve reactivity toward nucleophiles like amines, thiols, or hydroxyl groups in biomolecules.
Eigenschaften
Molekularformel |
C7H3ClINS |
|---|---|
Molekulargewicht |
295.53 g/mol |
IUPAC-Name |
1-chloro-2-iodo-3-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |
InChI-Schlüssel |
LKCZZDCEMFFQTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)I)N=C=S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-Chloro-2-iodophenyl Isothiocyanate can be achieved through several methods. One common method involves the reaction of 3-Chloro-2-iodoaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Analyse Chemischer Reaktionen
3-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and other nucleophiles . The major products formed from these reactions are typically thioureas and other substituted isothiocyanates.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved include amino groups on proteins and enzymes, leading to the formation of thiourea derivatives .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key properties of 3-Chloro-2-iodophenyl isothiocyanate and comparable compounds:
Industrial and Research Relevance
- Pharmaceuticals : Fluorene isothiocyanates are prioritized for imaging due to tunable fluorescence, whereas simpler halogenated derivatives like 2,3-Dichlorophenyl isothiocyanate are used in pesticide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


